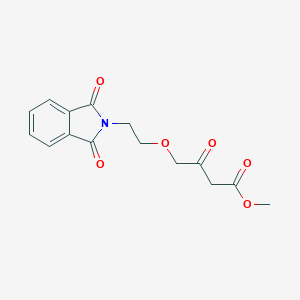

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that include catalytic acylation, selective methylation, and oxidation reactions. For example, the synthesis of similar fluorescent probes for β-amyloids involves catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and specific naphthalene derivatives (Fa et al., 2015). Another method for synthesizing chiral intermediates from L-aspartic acid includes selective methylation in the presence of SOCl2, followed by Boc-protection, acylation, and reduction, yielding significant overall yields (Zhang Xingxian, 2012).

Molecular Structure Analysis

Molecular structure analyses of related compounds involve various spectroscopic techniques, including NMR, IR, mass spectrometry, and X-ray crystallography. The crystal structure of compounds can undergo reversible phase transitions, indicating complex molecular behavior and interactions, as observed in similar compounds (Valente et al., 2011).

Chemical Reactions and Properties

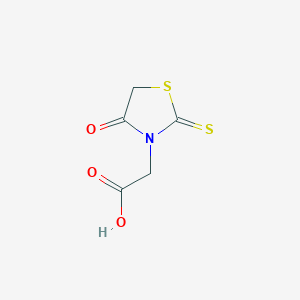

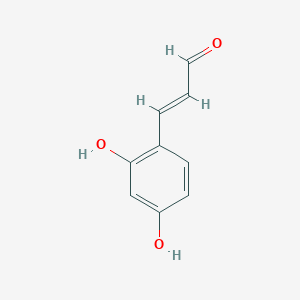

Chemical reactions involving these compounds can include cyclisation reactions, Knoevenagel condensation reactions, and interactions with specific proteins or molecules. For instance, Knoevenagel condensation reactions are employed in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, showcasing the compound's reactivity and utility in generating more complex molecules (Kariyappa et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their application in different fields. The photostability of compounds in crystal form, for example, is a desirable trait for applications requiring long-term stability without degradation (Valente et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, interaction with other molecules, and potential as inhibitors or catalysts, are of significant interest. Compounds with similar structures have shown potential as inhibitors in vitro, indicating their utility in biochemical applications (Williams et al., 1983).

Scientific Research Applications

-

Antiviral Activity

- Application : Indole derivatives have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Results : The compound showed an IC50 (the concentration of the compound where 50% of its maximal effect is observed) of 7.53 μmol/L against influenza A .

-

Anti-inflammatory Activity

- Application : Certain indole derivatives have been reported as anti-inflammatory agents . For example, the compound (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine showed promising results as an anti-inflammatory agent .

- Results : The specific results were not detailed in the source, but the compound was reported to have better results as an anti-inflammatory agent .

properties

IUPAC Name |

methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-21-13(18)8-10(17)9-22-7-6-16-14(19)11-4-2-3-5-12(11)15(16)20/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMRSOODVLLZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)

![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)

![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B31136.png)